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5-bromo-N-cyclooctylfuran-2-

carboxamide

Cat. No.: B1269317 Get Quote

An In-Depth Technical Guide to 5-bromo-N-
cyclooctylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-bromo-N-cyclooctylfuran-2-carboxamide is a chemical compound characterized by a

furan-2-carboxamide core structure with a bromine substituent at the 5-position of the furan ring

and a cyclooctyl group attached to the amide nitrogen. While this specific molecule is cataloged

in chemical databases, detailed public-domain research on its biological activity and specific

applications is limited. This guide provides a comprehensive overview of its chemical structure,

known properties, and a proposed synthetic pathway based on established chemical principles.

Chemical Structure and Properties
The fundamental structure of 5-bromo-N-cyclooctylfuran-2-carboxamide involves a central

furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This ring is

substituted at the 2-position with a carboxamide group and at the 5-position with a bromine

atom. The amide nitrogen is further substituted with a cyclooctyl ring.
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Identifier Value

IUPAC Name
5-bromo-N-cyclooctylfuran-2-
carboxamide[1]

CAS Number 310453-09-9[1]

PubChem CID 762748[1]

Molecular Formula C13H18BrNO2[1]

InChI Key QHJMYECJBHGFHH-UHFFFAOYSA-N[1]

| Canonical SMILES | C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br[1] |

Physicochemical Properties

Property Value Source

Molecular Weight 300.19 g/mol Computed by PubChem[1]

XLogP3 4.5 Computed by XLogP3[1]

Hydrogen Bond Donor Count 1 Computed

Hydrogen Bond Acceptor

Count
2 Computed

Rotatable Bond Count 2 Computed

Exact Mass 299.05209 Da Computed by PubChem[1]

| Solubility | 37.2 µg/mL (at pH 7.4) | Experimental (Burnham Center for Chemical Genomics)[1]

|

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-bromo-N-cyclooctylfuran-2-
carboxamide is not readily available in the public domain. However, based on general

principles of organic chemistry, a plausible synthetic route involves the amide coupling of 5-

bromo-2-furoic acid with cyclooctylamine.
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Proposed Synthetic Pathway
The most direct method for the synthesis of 5-bromo-N-cyclooctylfuran-2-carboxamide is

the formation of an amide bond between 5-bromo-2-furoic acid and cyclooctylamine. This can

be achieved by first activating the carboxylic acid group to facilitate nucleophilic attack by the

amine.

Step 1: Activation of 5-bromo-2-furoic acid

The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a

chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reagents: 5-bromo-2-furoic acid, thionyl chloride (or oxalyl chloride), and a catalytic amount

of N,N-dimethylformamide (DMF).

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure: 5-bromo-2-furoic acid is dissolved in the anhydrous solvent. Thionyl chloride is

added dropwise at room temperature, and the mixture is stirred until the reaction is complete

(monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H

stretch and the appearance of the acyl chloride C=O stretch). The solvent and excess thionyl

chloride are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride.

Step 2: Amide Coupling with Cyclooctylamine

The resulting acyl chloride is then reacted with cyclooctylamine in the presence of a base to

neutralize the HCl byproduct.

Reagents: 5-bromo-2-furoyl chloride, cyclooctylamine, and a non-nucleophilic base such as

triethylamine (TEA) or pyridine.

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure: Cyclooctylamine and the base are dissolved in the anhydrous solvent and cooled

in an ice bath. A solution of 5-bromo-2-furoyl chloride in the same solvent is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred until completion

(monitored by thin-layer chromatography).
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Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous

acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternatively, standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC)

or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-

hydroxybenzotriazole (HOBt) can be used to directly couple 5-bromo-2-furoic acid with

cyclooctylamine without the need to isolate the acyl chloride.
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Step 1: Acyl Chloride Formation

Step 2: Amide Coupling

Work-up & Purification
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Proposed Synthesis Workflow
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Biological Activity and Signaling Pathways
As of late 2025, there is no publicly available scientific literature detailing the specific biological

activities, mechanism of action, or signaling pathways associated with 5-bromo-N-
cyclooctylfuran-2-carboxamide. The PubChem database entry for this compound (CID

762748) indicates the existence of bioassay results, however, the specific data from these

assays are not detailed in accessible reports.[1] Therefore, a discussion on its role in biological

systems or its potential as a therapeutic agent would be purely speculative.

Researchers interested in the pharmacological potential of this compound would need to

perform initial biological screening assays to determine its activity profile.
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General Drug Discovery Workflow

Conclusion
5-bromo-N-cyclooctylfuran-2-carboxamide is a well-defined chemical entity with known

structural and basic physicochemical properties. While a plausible synthetic route can be

proposed based on standard organic chemistry methodologies, a detailed experimental

protocol has not been published. The most significant gap in the current knowledge of this
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compound is the absence of public data on its biological activity. For researchers in drug

discovery and chemical biology, this compound represents an unexplored chemical space that

may warrant investigation through systematic biological screening to uncover any potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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